molecular formula C8H8ClFO B8626703 1-(2-chloro-5-fluorophenyl)ethanol

1-(2-chloro-5-fluorophenyl)ethanol

Cat. No.: B8626703
M. Wt: 174.60 g/mol
InChI Key: FIYGPNJJPRDZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-fluorophenyl)ethanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-chloro-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Chloro-5-fluoro-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-chloro-5-fluorophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-chloro-5-fluorophenyl)ethanol is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct arrangement can result in different interaction profiles with molecular targets compared to its analogs.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3

InChI Key

FIYGPNJJPRDZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)O

Origin of Product

United States

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